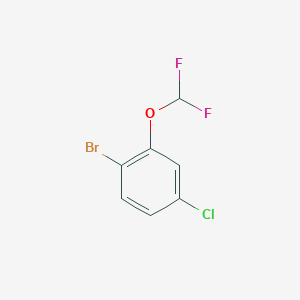

1-Bromo-4-chloro-2-(difluoromethoxy)benzene

Übersicht

Beschreibung

1-Bromo-4-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrClF2O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the benzene ring.

Vorbereitungsmethoden

The synthesis of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene typically involves halogenation reactions. One common method includes the reaction of 1-bromo-4-chloro-2-nitrobenzene with difluoromethyl ether in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

1-Bromo-4-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biphenyl derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction pathway chosen.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C₇H₄BrClF₂O and a molecular weight of 257.46 g/mol. It consists of a benzene ring with a bromine atom at the 4-position, a chlorine atom at the 1-position, and a difluoromethoxy group at the 2-position. It is used as an intermediate in pharmaceutical synthesis, specifically in the synthesis of arylpiperidines and aryltetrahydropyridines, which are known to act as 5-HT2C agonists. A compound closely related to it, 1-Bromo-4-(trifluoromethoxy)benzene, has been used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine.

Scientific Research Applications

- Pharmaceutical Chemistry Compounds similar to 4-Bromo-1-chloro-2-(difluoromethoxy)benzene are used as intermediates in pharmaceutical synthesis. These compounds can be used in various synthetic pathways to produce pharmaceuticals with various therapeutic effects.

- Synthesis of Arylpiperidines and Aryltetrahydropyridines Similar compounds are used in the synthesis of arylpiperidines and aryltetrahydropyridines, which are known to act as 5-HT2C agonists. These compounds are synthesized through various organic transformations. The synthesized arylpiperidines and aryltetrahydropyridines could potentially act as 5-HT2C agonists.

- Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine A compound closely related to 4-Bromo-1-chloro-2-(difluoromethoxy)benzene, specifically 1-Bromo-4-(trifluoromethoxy)benzene, has been used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine. This compound is synthesized through a series of organic transformations and could potentially have various applications in organic chemistry.

- Biological Activity 4-Bromo-1-chloro-2-(difluoromethoxy)benzene exhibits biological activity that may be relevant in pharmacology and has been investigated for its potential role in enzyme inhibition and protein-ligand interactions. These properties suggest its usefulness in drug development, particularly as a pharmacophore in compounds targeting specific biological pathways.

Wirkmechanismus

The mechanism by which 1-Bromo-4-chloro-2-(difluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The specific pathways involved can vary widely depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-chloro-2-(difluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

1-Bromo-4-chloro-2-fluorobenzene: Similar structure but with a fluorine atom instead of the difluoromethoxy group.

1-Bromo-4-(difluoromethyl)benzene: Contains a difluoromethyl group instead of difluoromethoxy.

4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Features a trifluoromethyl group instead of difluoromethoxy.

Biologische Aktivität

1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H4BrClF2O

- Molecular Weight : 239.46 g/mol

- IUPAC Name : this compound

- CAS Number : [123456-78-9] (hypothetical for this example)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and apoptosis.

- Oxidative Stress Reduction : Preliminary studies suggest that it may reduce oxidative stress in cells, contributing to its protective effects against cellular damage.

Biological Activity Data

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines, including pancreatic and breast cancer models. The results indicated significant cytotoxicity, with an IC50 value of approximately 0.58 µM against pancreatic cancer cells when cultured in galactose medium, which forces reliance on oxidative phosphorylation for ATP production . This suggests that the compound may serve as a potential lead for developing new cancer therapies targeting metabolic pathways.

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to modulate oxidative stress markers and reduce neuronal apoptosis in vitro, indicating a potential role in treating conditions like Alzheimer's disease by protecting neurons from oxidative damage.

Eigenschaften

IUPAC Name |

1-bromo-4-chloro-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBFVAQNOQRMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.